molecular formula C8H7N3 B8722383 1-(Pyrimidin-5-yl)cyclopropanecarbonitrile

1-(Pyrimidin-5-yl)cyclopropanecarbonitrile

Cat. No.: B8722383
M. Wt: 145.16 g/mol
InChI Key: OOWXWAZLPAUWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-5-yl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

1-pyrimidin-5-ylcyclopropane-1-carbonitrile

InChI

InChI=1S/C8H7N3/c9-5-8(1-2-8)7-3-10-6-11-4-7/h3-4,6H,1-2H2

InChI Key

OOWXWAZLPAUWSI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-(pyrimidin-5-yl)acetonitrile (104 mg, 0.873 mmol), dibromoethane (113 μL, 1.31 mmol) and tetrabutylammonium bromide (65 mg, 0.23 mmol) dissolved in toluene was added an aqueous solution of sodium hydroxide (50%, 500 mg in 0.5 mL of water, 12.5 mmol). The reaction mixture was stirred at room temperature for 16 h. The reaction mixture was diluted with ethyl acetate (2 mL), washed with water (0.5 mL×2) and brine (0.5 mL). The organics were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified via flash chromatography (0-80% ethyl acetate in heptanes) to afford 1-(pyrimidin-5-yl)cyclopropanecarbonitrile as a solid (28 mg, 22%). 1H NMR (500 MHz, CDCl3) δ 1.50-1.56 (m, 2H), 1.85-1.95 (m, 2H), 8.72 (s, 2H), 9.19 (s, 1H).
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
113 μL
Type
reactant
Reaction Step One
Quantity
65 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

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